7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Description
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a halogenated tetrahydroquinoline derivative featuring a bromine substituent at position 6 and an amino group at position 7. This compound is listed in chemical databases (e.g., Chembase) as a sulfonamide precursor or intermediate in organic synthesis . Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, as indicated in recent catalogs .
Properties
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11;/h3-4H,1-2,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRPIMSSOKHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-51-9 | |
| Record name | 7-amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS No. 1232685-09-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.08 g/mol. The structure includes a tetrahydroquinoline backbone with an amino group and a bromine substitution, which are critical for its biological activity.
Research indicates that compounds similar to 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one may interact with various ion channels and receptors in the nervous system. Specifically, it has been noted for its potential role as a potassium channel opener. This mechanism is significant in the context of treating neurological disorders such as epilepsy and chronic pain conditions .
Anticonvulsant and Analgesic Properties
Studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties by modulating potassium channels. For instance, modifications to the triaminoaryl scaffold have led to compounds with improved oxidation resistance and enhanced efficacy in opening KV7 channels . The potential analgesic effects are attributed to the ability to stabilize neuronal excitability.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. In vitro studies reported IC50 values indicating significant growth inhibition in cancer cells . The compound's mechanism appears to involve the induction of apoptosis through pathways associated with reactive oxygen species (ROS) generation.
Case Studies
- Study on KV7 Channel Modulators : A study focused on synthesizing carba analogues of known potassium channel openers like flupirtine revealed that modifications similar to those in 7-Amino-6-bromo derivatives resulted in compounds with reduced toxicity and enhanced potency .
- Cytotoxicity Assessment : In a series of experiments assessing the cytotoxic effects on RS4;11 xenograft tumors, compounds structurally related to 7-Amino-6-bromo demonstrated significant tumor growth inhibition at specific dosages .
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticonvulsant | Potassium channel opening | |
| Analgesic | Modulation of neuronal excitability | |
| Cytotoxicity | Induction of apoptosis via ROS |
Table 2: IC50 Values Against Cancer Cell Lines
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tetrahydroquinolin-2-one scaffold is a common pharmacophore in medicinal chemistry. Below is a detailed comparison of 7-amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride with analogous compounds, focusing on structural variations, synthetic pathways, and functional implications.
Substituent Effects on Bioactivity and Reactivity
- 6-Bromo vs. 6-Fluoro Derivatives: The bromine atom in the target compound enhances molecular weight and polarizability compared to fluorine. Brominated analogs often exhibit improved binding affinity in halogen-bonding interactions with proteins, whereas fluorinated derivatives (e.g., 6-amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one) may offer metabolic stability due to fluorine’s electronegativity .
- Amino Group Positioning: The 7-amino group in the target compound contrasts with derivatives like 6-amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (), where the amino group at position 6 is adjacent to a dimethyl-substituted ring.
Commercial and Research Relevance
- Biological Applications: Derivatives such as N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (compound 26) demonstrate the utility of tetrahydroquinolin-2-one scaffolds in designing enzyme inhibitors or receptor modulators. The bromine in the target compound could enhance such interactions in analogous studies .
Data Table: Key Properties of Selected Tetrahydroquinolin-2-one Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
